molecular formula C16H18O5 B14258361 Dimethyl (3-oxo-5-phenylpent-4-en-1-yl)propanedioate CAS No. 402468-20-6

Dimethyl (3-oxo-5-phenylpent-4-en-1-yl)propanedioate

Cat. No.: B14258361
CAS No.: 402468-20-6
M. Wt: 290.31 g/mol
InChI Key: RVMDCOXZWKTAHW-UHFFFAOYSA-N
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Description

Dimethyl (3-oxo-5-phenylpent-4-en-1-yl)propanedioate is an organic compound with a complex structure that includes both ester and ketone functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-oxo-5-phenylpent-4-en-1-yl)propanedioate typically involves the aldol condensation reaction. This reaction is carried out between dimethyl malonate and cinnamaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (3-oxo-5-phenylpent-4-en-1-yl)propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl (3-oxo-5-phenylpent-4-en-1-yl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (3-oxo-5-phenylpent-4-en-1-yl)propanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or enzymology .

Comparison with Similar Compounds

Uniqueness: Dimethyl (3-oxo-5-phenylpent-4-en-1-yl)propanedioate is unique due to its specific structural features, which include both ester and ketone functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic organic chemistry .

Properties

CAS No.

402468-20-6

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

dimethyl 2-(3-oxo-5-phenylpent-4-enyl)propanedioate

InChI

InChI=1S/C16H18O5/c1-20-15(18)14(16(19)21-2)11-10-13(17)9-8-12-6-4-3-5-7-12/h3-9,14H,10-11H2,1-2H3

InChI Key

RVMDCOXZWKTAHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(=O)C=CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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